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Compound of Interest

Compound Name: Allyl phenyl ether

Cat. No.: B049846 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic

Resonance (NMR) chemical shifts of allyl phenyl ether. It includes a detailed data summary, a

standard experimental protocol for data acquisition, and visualizations to illustrate the

molecular structure and the correlation between carbon environments and their respective

chemical shifts. This document is intended to serve as a valuable resource for researchers and

professionals in the fields of chemistry and drug development who utilize NMR spectroscopy

for structural elucidation.

Data Presentation: 13C NMR Chemical Shifts
The 13C NMR chemical shifts for allyl phenyl ether are summarized in the table below. The

assignments are based on established principles of 13C NMR spectroscopy, including the

effects of electronegativity, hybridization, and aromatic substitution.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b049846?utm_src=pdf-interest
https://www.benchchem.com/product/b049846?utm_src=pdf-body
https://www.benchchem.com/product/b049846?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Atom
Chemical Shift
(ppm)

Multiplicity
Rationale for
Assignment

C1 (ipso-C) 158.4 Singlet

Quaternary aromatic

carbon attached to the

electronegative

oxygen atom,

resulting in a

significant downfield

shift.

C2/C6 (ortho-C) 114.8 Doublet

Aromatic CH carbons

shielded by the

electron-donating

effect of the ether

oxygen.

C3/C5 (meta-C) 129.4 Doublet

Aromatic CH carbons

with chemical shifts

similar to those in

unsubstituted

benzene.

C4 (para-C) 120.8 Doublet

Aromatic CH carbon,

slightly shielded

compared to the meta

carbons.

C7 (O-CH₂) 68.8 Triplet

Aliphatic carbon

directly bonded to the

electronegative

oxygen, causing a

downfield shift into the

typical range for

ethers.

C8 (=CH) 132.7 Doublet

sp² hybridized carbon

of the allyl group,

deshielded due to the

double bond.
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C9 (=CH₂) 117.6 Triplet

Terminal sp²

hybridized carbon of

the allyl group.

Experimental Protocols
The following is a standard experimental protocol for acquiring a proton-decoupled 13C NMR

spectrum of an organic compound such as allyl phenyl ether.

1. Sample Preparation:

Dissolve approximately 10-50 mg of allyl phenyl ether in 0.5-0.7 mL of a deuterated solvent

(e.g., chloroform-d, CDCl₃).

Transfer the solution to a standard 5 mm NMR tube.

Ensure the sample is free of any particulate matter.

2. NMR Instrument Setup and Data Acquisition:[1]

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion and sensitivity.

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and

shim the magnetic field to achieve optimal homogeneity.

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on

Bruker instruments) is typically used.

Acquisition Parameters:

Spectral Width: Set a spectral width that encompasses the entire expected range of 13C

chemical shifts (typically 0-220 ppm).

Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a sufficient

number of scans (e.g., 128 to 1024 or more, depending on sample concentration) is

required to achieve an adequate signal-to-noise ratio.
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Relaxation Delay (d1): A relaxation delay of 1-2 seconds is common for qualitative spectra.

For quantitative analysis, a longer delay (at least 5 times the longest T1 relaxation time of

the carbons) is necessary.

Temperature: The experiment is typically performed at room temperature.

3. Data Processing:

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay

(FID) to obtain the frequency-domain spectrum.

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the

absorptive mode.

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the

spectrum.

Referencing: Reference the spectrum using the chemical shift of the deuterated solvent

(e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Visualization of Molecular Structure and Chemical
Shift Correlations
The following diagrams provide a visual representation of the allyl phenyl ether molecule and

the logical relationships influencing its 13C NMR chemical shifts.

Caption: Structure of allyl phenyl ether with IUPAC numbering for 13C NMR assignments.
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13C NMR Chemical Shift Correlations for Allyl Phenyl Ether
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Caption: Factors influencing the 13C NMR chemical shifts in allyl phenyl ether.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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